molecular formula C28H35N3O5 B11399479 4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11399479
M. Wt: 493.6 g/mol
InChI Key: NYIFWYCHYFZSFL-UHFFFAOYSA-N
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Description

4-[3-Ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[3-Ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential use as a drug or drug precursor.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting the structure and function of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one include other pyrrolo[3,4-c]pyrazole derivatives with different substituents

Uniqueness

The uniqueness of 4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

4-(3-ethoxy-4-pentoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H35N3O5/c1-4-6-9-17-36-22-14-13-19(18-23(22)35-5-2)27-24-25(20-11-7-8-12-21(20)32)29-30-26(24)28(33)31(27)15-10-16-34-3/h7-8,11-14,18,27,32H,4-6,9-10,15-17H2,1-3H3,(H,29,30)

InChI Key

NYIFWYCHYFZSFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCOC)NN=C3C4=CC=CC=C4O)OCC

Origin of Product

United States

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